molecular formula C8H10ClNOS B2687853 [3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane CAS No. 2309474-90-4

[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane

Cat. No. B2687853
CAS RN: 2309474-90-4
M. Wt: 203.68
InChI Key: UDDCJPVXCYZIBZ-UHFFFAOYSA-N
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Description

“[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane” is a chemical compound with the CAS Number: 2309474-90-4 . Its IUPAC name is 3-(chloromethyl)-S-methylenebenzenesulfinamide . The molecular weight of this compound is 203.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNOS/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1,6H2,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Structure and Mechanism of Hydrolysis

Research into aryl (methylaminocarbonylaryl) sulfides conversion highlights the structural and mechanistic details of hydrolysis processes involving chloro-lambda^4-sulfanes and sulfonium salts. These compounds exhibit specific conformational behavior and interact with solvents through effective intermolecular S...O interactions. The study proposes detailed mechanisms for the hydrolysis of sulfonium salts, providing insight into the reactivity and stability of these sulfur-containing compounds (Nagy et al., 2001).

Experimental and Theoretical Studies

Investigations into Schiff base organic compounds derived from amino-chlorobenzenethiol have revealed their structural characteristics, fluorescence properties, and potential for docking studies. These compounds demonstrate promising optical properties and theoretical electronic absorption spectra, suggesting applications in molecular sensing and enzyme inhibition studies (Kusmariya & Mishra, 2015).

Chemiluminescence and Oxidation Studies

Research on sulfanyl-substituted bicyclic dioxetanes and their derivatives has uncovered their base-induced chemiluminescence, offering potential applications in the development of new luminescent materials and analytical methods. The study provides valuable information on the thermal stability and light-emitting properties of these compounds (Watanabe et al., 2010).

Corrosion Inhibition

The inhibitory effects of Schiff bases on the corrosion of metals in acidic solutions have been explored, demonstrating their potential as corrosion inhibitors. These findings are crucial for the development of new materials and coatings to protect against corrosion in industrial applications (Behpour et al., 2008).

Catalysis and Organic Synthesis

Studies on sulfuric acid esters and other sulfur-containing compounds have shed light on their roles as catalysts in organic synthesis, including the synthesis of biologically active molecules and polymers. These compounds facilitate various chemical reactions, highlighting their importance in catalysis and synthetic chemistry (Tayebi et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(chloromethyl)phenyl]-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDCJPVXCYZIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2309474-90-4
Record name [3-(chloromethyl)phenyl](imino)methyl-lambda6-sulfanone
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